molecular formula C6H15ClN2O B1528208 2-amino-N-ethyl-N-methylpropanamide hydrochloride CAS No. 1796908-56-9

2-amino-N-ethyl-N-methylpropanamide hydrochloride

Cat. No. B1528208
CAS RN: 1796908-56-9
M. Wt: 166.65 g/mol
InChI Key: DEZIXXXJCZXLGF-UHFFFAOYSA-N
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Description

“2-amino-N-ethyl-N-methylpropanamide hydrochloride” is a chemical compound with the CAS Number: 1796908-56-9 . It has a molecular weight of 166.65 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-amino-N-ethyl-N-methylpropanamide hydrochloride” is 1S/C6H14N2O.ClH/c1-4-8-5(9)6(2,3)7;/h4,7H2,1-3H3,(H,8,9);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-amino-N-ethyl-N-methylpropanamide hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Medicine: Potential Therapeutic Agent Synthesis

2-amino-N-ethyl-N-methylpropanamide hydrochloride may serve as a precursor in the synthesis of potential therapeutic agents. Its structure, containing both amine and amide functional groups, makes it a versatile intermediate for creating a variety of bioactive compounds. For instance, it could be used in the development of novel analgesics or anti-inflammatory drugs due to its potential interaction with biological amines .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound could be used to study enzyme-substrate interactions, particularly in enzymes that recognize amide or amino groups. It could act as an inhibitor or a substrate analog to help elucidate the binding sites and mechanisms of action for enzymes like proteases or amidases .

Industrial Chemistry: Catalyst Development

Industrially, 2-amino-N-ethyl-N-methylpropanamide hydrochloride could be explored for its role in catalysis. Its chemical structure might be beneficial in the development of organocatalysts for specific reactions, such as asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals .

Environmental Science: Pollutant Interaction Analysis

This compound’s reactivity with various environmental pollutants could be studied to understand and mitigate their effects. For example, it could be used to simulate the degradation processes of nitrogen-containing organic compounds in water treatment research .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 2-amino-N-ethyl-N-methylpropanamide hydrochloride could be used as a standard or reference compound in chromatographic analysis due to its distinct chemical properties. It could help in calibrating instruments or methods that are designed to detect similar structured compounds in complex mixtures .

Pharmacology: Drug Metabolism and Pharmacokinetics

The pharmacological applications of this compound might include its use in drug metabolism and pharmacokinetic studies. It could be a model compound to study the metabolic pathways and elimination processes of drugs that contain similar functional groups .

Organic Chemistry: Reaction Mechanism Exploration

In organic chemistry research, 2-amino-N-ethyl-N-methylpropanamide hydrochloride could be used to explore reaction mechanisms. Its functional groups might undergo various organic reactions, providing insights into reaction kinetics and dynamics for educational and research purposes .

Material Science: Functional Material Synthesis

Lastly, in material science, this compound could be a building block for synthesizing functional materials. Its incorporation into polymers or coatings could impart specific properties like increased durability or chemical resistance, useful in creating specialized materials for industrial applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . For safety, it’s important to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-amino-N-ethyl-N-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-4-8(3)6(9)5(2)7;/h5H,4,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZIXXXJCZXLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-ethyl-N-methylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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